molecular formula C10H11ClO4S B053052 Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate CAS No. 120100-04-1

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Cat. No.: B053052
CAS No.: 120100-04-1
M. Wt: 262.71 g/mol
InChI Key: BBWCBPYXCNCYAT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom, two methyl groups, and a methylsulfonyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate can be synthesized from 2-chloro-3-methyl-4-methylsulfonylbenzoic acid by reacting it with methanol in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction proceeds as follows:

2-chloro-3-methyl-4-methylsulfonylbenzoic acid+CH3OHHClMethyl 2-chloro-3-methyl-4-methylsulfonylbenzoate+H2O\text{2-chloro-3-methyl-4-methylsulfonylbenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{this compound} + \text{H}_2\text{O} 2-chloro-3-methyl-4-methylsulfonylbenzoic acid+CH3​OHHCl​Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate+H2​O

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides.

Scientific Research Applications

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is utilized in various scientific research domains:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

. its interactions with molecular targets and pathways are likely influenced by its functional groups, which can participate in various chemical reactions and binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-methylsulfonylbenzoate
  • Methyl 3-chloro-4-methylsulfonylbenzoate
  • Methyl 2-chloro-3-methylbenzoate

Uniqueness

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCBPYXCNCYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568746
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120100-04-1
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

53.02 g (0.21 mol) of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid were dissolved in 400 ml of methanol and HCl was passed in at reflux temperature for 3 h. The mixture was then allowed to cool and completely concentrated on a rotary evaporator.
Quantity
53.02 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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